molecular formula C16H13N B057357 2,2-Diphenylcyclopropanecarbonitrile CAS No. 30932-41-3

2,2-Diphenylcyclopropanecarbonitrile

Cat. No.: B057357
CAS No.: 30932-41-3
M. Wt: 219.28 g/mol
InChI Key: DHLFXGMJDRNWME-UHFFFAOYSA-N
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Description

R 1415: is a compound known for its utility in various scientific research fields. It is an organic compound with significant applications in life sciences research. The compound is often used in studies related to chemistry, biology, and medicine due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of R 1415 involves several steps, including the reaction of specific organic halides with metals, metal displacement, metathesis, and hydrometallation . These reactions are typically carried out under controlled conditions to ensure the purity and stability of the final product.

Industrial Production Methods: : Industrial production of R 1415 follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and technology to maintain the quality and consistency of the compound. The production methods are designed to be efficient and cost-effective while adhering to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: : R 1415 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions: : The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized forms of R 1415, while substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of R 1415 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to R 1415 include other organic phosphoramidites and related chemical structures. These compounds share some chemical properties with R 1415 but may differ in their specific applications and reactivity .

Uniqueness: : R 1415 is unique due to its specific chemical structure and properties, which make it particularly useful in certain research and industrial applications. Its stability, reactivity, and ability to interact with specific molecular targets set it apart from other similar compounds .

Conclusion

R 1415 is a versatile compound with significant applications in various scientific research fields. Its unique properties and reactivity make it an essential tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industrial professionals utilize this compound effectively in their work.

Properties

IUPAC Name

2,2-diphenylcyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-12-15-11-16(15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLFXGMJDRNWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292080
Record name 2,2-Diphenylcyclopropanecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30932-41-3
Record name 2,2-Diphenylcyclopropanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30932-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Diphenylcyclopropanecarbonitrile
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Record name 30932-41-3
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Record name 2,2-Diphenylcyclopropanecarbonitrile
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Record name 2,2-diphenylcyclopropanecarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2,2-Diphenylcyclopropanecarbonitrile serves as a crucial intermediate in the synthesis of (±)-Cibenzoline []. The compound is synthesized from a diaryl cyanoolefin intermediate through a cyclopropanation reaction. It is then reacted with ethylenediamine in the presence of a sulfur catalyst to form (±)-2-(2,2-diphenylcyclopropyl)-2-imidazoline, which is further oxidized to obtain (±)-Cibenzoline.

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